N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide
Description
N-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide is a synthetic compound featuring a piperidine core substituted with a benzenesulfonyl group and an ethanediamide linker connecting to a 2,6-dimethylphenyl moiety.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2,6-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-17-9-8-10-18(2)21(17)25-23(28)22(27)24-15-14-19-11-6-7-16-26(19)31(29,30)20-12-4-3-5-13-20/h3-5,8-10,12-13,19H,6-7,11,14-16H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVAZZZDMNWWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,6-dimethylphenyl)ethanediamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent.
Attachment of the Ethanediamide Moiety: The ethanediamide moiety is attached through amidation reactions, typically involving the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,6-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzenesulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,6-dimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,6-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can interact with active sites, while the piperidine ring may enhance binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
- Structure : Shares the 2,6-dimethylphenyl group and piperidine core but replaces the ethanediamide linker with a carboxamide group.
- Key Differences : The absence of the benzenesulfonyl group and ethanediamide bridge reduces molecular weight and alters hydrogen-bonding capacity. This may affect solubility and target binding .
- CAS No.: Not explicitly listed in evidence, but structurally analogous to entries in and .
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide
- Structure : Includes a propyl chain on the piperidine nitrogen and a carboxamide linker.
- CAS No.: 691-258-9 .
Benzenesulfonyl-Containing Analogues
N-(Phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(p-tolyl)ethyl)benzenesulfonamide (2b)
- Structure : Features a benzenesulfonamide group and tetramethylpiperidinyloxy moiety.
- Key Differences : The tetramethylpiperidine substituent and sulfonamide (vs. sulfonyl) group may confer greater metabolic stability. Synthetic routes involve silica gel chromatography and NMR/HRMS validation, similar to the target compound’s presumed synthesis .
Piperazine Derivatives with Aromatic Substitutions
ACI-INT-369 (1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-phenoxypropyl)-propyl)-)
- Structure: Replaces piperidine with piperazine and introduces a phenoxypropyl chain.
- CAS No.: 755711-09-2 .
Comparative Data Table
Pharmacological and Physicochemical Considerations
- Lipophilicity : The benzenesulfonyl group in the target compound may reduce logP compared to propyl-substituted analogs, affecting membrane permeability.
- Target Selectivity : The 2,6-dimethylphenyl group is common in local anesthetics (e.g., lidocaine derivatives in ), suggesting possible sodium channel interactions, though direct evidence is lacking.
Biological Activity
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide is a synthetic compound with potential therapeutic applications. Its structure suggests significant interactions with biological targets, particularly in the context of enzyme modulation and receptor activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
- IUPAC Name : N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide
- Molecular Formula : C17H25N3O4S
- Molecular Weight : 367.4631 g/mol
- CAS Number : 898414-89-6
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymes and receptors within the body. Preliminary studies suggest that the compound interacts with neurotransmitter systems, potentially influencing pathways related to pain and inflammation.
Enzyme Inhibition
Research indicates that compounds similar to this compound may inhibit enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which plays a crucial role in glucocorticoid metabolism. Inhibitors of this enzyme are being explored for their potential to treat metabolic diseases such as diabetes and obesity .
Analgesic and Anti-inflammatory Effects
The compound's structural features suggest it may possess analgesic and anti-inflammatory properties. Studies have shown that piperidine derivatives can influence pain pathways, possibly making this compound a candidate for further investigation in pain management therapies.
Neurotransmitter Modulation
The interaction with neurotransmitter systems indicates that the compound could affect mood and cognitive functions. This aspect is critical for developing treatments for neurological disorders where neurotransmitter imbalance is a concern.
Case Studies
A recent study investigated the effects of benzazol-2-yl piperazine sulfonamides as inhibitors of 11β-HSD1, revealing promising results in terms of potency (IC50 = 0.7 μM) and selectivity . Although not directly related to our compound, these findings highlight the potential for similar structures to exhibit significant biological activity.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperidine functionalization : Introduce the benzenesulfonyl group via sulfonylation of the piperidine ring under anhydrous conditions, using reagents like benzenesulfonyl chloride and a base (e.g., triethylamine).
Amide coupling : React the sulfonylated piperidine intermediate with 2,6-dimethylaniline using coupling agents (e.g., HATU or EDC) to form the ethanediamide linkage.
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product .
- Critical Parameters : Monitor reaction pH and temperature to avoid side reactions like over-sulfonylation or racemization.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H/13C NMR to verify substituent positions and confirm stereochemistry (e.g., piperidine ring conformation).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination.
- X-ray Crystallography : Resolve ambiguous structural features (e.g., sulfonamide geometry) if single crystals are obtainable .
- Data Interpretation : Cross-reference spectral data with PubChem entries for analogous compounds to validate assignments .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., reaction time, solvent polarity, catalyst loading).
- Response Surface Methodology (RSM) : Apply central composite designs to model nonlinear relationships between factors (e.g., temperature vs. yield).
- Flow Chemistry : Integrate continuous-flow systems to enhance reproducibility and reduce byproducts, as demonstrated in analogous diazomethane syntheses .
- Case Study : A 2021 flow-chemistry study achieved 85% yield improvement for diphenyldiazomethane using DoE-guided parameter adjustments .
Q. How can computational modeling support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., serotonin receptors) using software like AutoDock Vina to predict binding affinities.
- QSAR Models : Train machine learning algorithms on bioactivity data from PubChem analogs to predict modifications for enhanced potency .
- MD Simulations : Assess conformational stability of the benzenesulfonyl-piperidine moiety in simulated physiological conditions .
- Validation : Compare computational predictions with in vitro assays for hit validation.
Q. How can researchers resolve contradictory bioactivity data observed in different assay systems?
- Methodological Answer :
- Assay Standardization : Normalize protocols (e.g., cell line selection, incubation time) to minimize variability.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may interfere with results.
- Comparative Studies : Benchmark against structurally related compounds (e.g., N'-[4-(trifluoromethyl)phenyl]ethanediamide derivatives) to identify substituent-specific effects .
Q. How can spectral inconsistencies (e.g., NMR shifts) be addressed during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals, particularly for piperidine and aromatic protons.
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns.
- Crystallographic Validation : Compare experimental NMR data with X-ray-derived bond angles and torsion angles for steric/electronic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
